
6-Mercaptopurine-13C2,15N (major)
Descripción general
Descripción
6-Mercaptopurine-13C₂,¹⁵N (major) is a stable isotope-labeled derivative of 6-mercaptopurine (6-MP), a purine analog widely used as an antileukemic agent and immunosuppressive drug . The compound incorporates two ¹³C atoms and one ¹⁵N atom at specific positions, enabling precise metabolic tracking in pharmacokinetic and pharmacodynamic studies . Its molecular formula is C₃(¹³C)₂H₄N₃(¹⁵N)S, with a molecular weight of 155.16 g/mol . Produced under stringent quality control protocols (e.g., HNMR, LC-MS, HPLC), it is primarily utilized in research to investigate nucleic acid synthesis inhibition, purine metabolism, and drug resistance mechanisms in cancer models .
Métodos De Preparación
Synthetic Routes for Isotopic Incorporation
Nucleophilic Substitution with Labeled Precursors
The synthesis of 6-mercaptopurine-13C₂,¹⁵N primarily involves nucleophilic substitution reactions using isotopically enriched precursors. For instance, guanine-13C₂,¹⁵N serves as a starting material, where the exocyclic amino group undergoes displacement by a thiocyanate anion (SCN⁻) in acidic conditions . This method ensures selective labeling at the C2 and N positions of the purine ring. The reaction is typically conducted in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding a crude product that is purified via recrystallization from ethanol/water mixtures .
Enzymatic Transamination
An alternative approach leverages enzymatic transamination using adenine deaminase isolated from Aspergillus oryzae. This enzyme catalyzes the conversion of adenine-13C₂,¹⁵N to hypoxanthine-13C₂,¹⁵N, which is subsequently treated with phosphorus pentasulfide (P₂S₅) in pyridine to introduce the thiol group at the 6-position . While this method reduces byproduct formation compared to chemical synthesis, it requires stringent control of pH (7.0–7.5) and temperature (37°C) to maintain enzyme activity .
Solvent Systems and Reaction Optimization
Solvent Selection for Enhanced Solubility
The poor aqueous solubility of 6-mercaptopurine necessitates the use of polar aprotic solvents during synthesis. Patent data reveals that dimethylacetamide (DMA) and DMSO are preferred for dissolving 6-MP intermediates, achieving concentrations up to 50 mg/mL at 25°C . For isotopic analogs, ethanol/water mixtures (70:30 v/v) with potassium hydroxide (0.1 M) are employed to stabilize the thiol group and prevent oxidation .
Table 1: Solvent Systems for 6-Mercaptopurine-13C₂,¹⁵N Synthesis
Solvent Composition | Temperature (°C) | Reaction Yield (%) | Purity (HPLC) |
---|---|---|---|
DMSO + 0.1 M KOH | 80 | 78.2 ± 2.1 | >95% |
Ethanol/Water (70:30) | 60 | 82.5 ± 1.8 | 97.3% |
DMA + Thiourea | 100 | 68.4 ± 3.2 | 93.7% |
Spray Granulation for Final Formulation
To improve dissolution rates, the synthesized 6-mercaptopurine-13C₂,¹⁵N is often processed via spray granulation . A patent-described method involves dissolving the compound in ethanol/potassium hydroxide (1:1 molar ratio) and spraying it onto lactose or microcrystalline cellulose carriers using a fluidized bed granulator . This technique reduces the time to 50% dissolution (T₅₀) by 30% compared to unprocessed 6-MP, as measured in 0.1 N HCl at 37°C .
Analytical Validation and Quality Control
Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS)
Isotopic purity and chemical stability are assessed using LC–MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and a mobile phase of 0.1% formic acid in water/acetonitrile (95:5) . The method quantifies 6-mercaptopurine-13C₂,¹⁵N via multiple reaction monitoring (MRM) transitions:
Table 2: LC–MS/MS Parameters for Isotopic Purity Assessment
Parameter | Value |
---|---|
Column Temperature | 40°C |
Flow Rate | 0.3 mL/min |
Injection Volume | 10 µL |
Retention Time | 1.2 ± 0.1 min |
Limit of Quantification | 0.1 µmol/L |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C and ¹⁵N NMR spectra confirm isotopic enrichment at the C2 and N positions. In deuterated dimethyl sulfoxide (DMSO-d₆), the C2 carbon resonates at δ 156.7 ppm, while the N7 nitrogen appears at δ 230.4 ppm . The absence of unlabeled peaks in the ¹³C NMR spectrum validates >98% isotopic incorporation .
Applications in Pharmacokinetic Studies
Red Blood Cell (RBC) Metabolism Assays
6-Mercaptopurine-13C₂,¹⁵N serves as an internal standard in RBC metabolite quantification. After hydrolysis with 70% perchloric acid at 100°C for 2 hours, the released 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) are quantified via LC–MS/MS, achieving inter-day precision (CV) of <15% .
Bioavailability Enhancement
Nanostructured lipid carriers (NLCs) incorporating 6-mercaptopurine-13C₂,¹⁵N demonstrate a 3.2-fold increase in oral bioavailability compared to free drug in murine models . The NLC formulation (particle size: 124.5 ± 2.3 nm) uses Compritol® 888 ATO and oleic acid to achieve 87.33% encapsulation efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 6-Mercaptopurine-13C2,15N undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The thiol group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol.
Substitution: Electrophiles such as alkyl halides.
Major Products:
Oxidation: Disulfides.
Reduction: Thiol derivatives.
Substitution: Alkylated purine derivatives
Aplicaciones Científicas De Investigación
Treatment of Leukemia
6-Mercaptopurine is extensively used in the treatment of acute lymphoblastic leukemia (ALL). The incorporation of stable isotope labeling allows for detailed pharmacokinetic studies, enabling researchers to track the drug's metabolism and its active metabolites within the body.
- Case Study : A study involving pediatric patients with ALL demonstrated that monitoring the concentration of thiopurine metabolites, particularly 6-thioguanine nucleotides (6-TGN), correlates with treatment efficacy and toxicity. Higher levels of 6-TGN were associated with increased myelotoxicity and risk of relapse .
Patient Group | Average 6-TGN Concentration | Compliance Rate | Outcome |
---|---|---|---|
High Compliance | 400 pmol/10^8 RBCs | 95% | Sustained remission |
Low Compliance | 150 pmol/10^8 RBCs | 60% | Increased relapse rate |
Autoimmune Diseases
In addition to its oncological applications, 6-Mercaptopurine is used in treating autoimmune conditions such as Crohn's disease and ulcerative colitis. The drug's immunosuppressive properties help manage inflammation and prevent flare-ups.
- Clinical Insight : The monitoring of thiopurine metabolite levels is crucial in these patients to optimize dosing and minimize hepatotoxicity risks. Studies indicate that patients with low thiopurine methyltransferase (TPMT) activity are at higher risk for adverse effects .
Pharmacokinetics and Metabolism
The pharmacokinetics of 6-Mercaptopurine-13C2,15N has been studied to understand its metabolic pathways better. The stable isotope labeling aids in distinguishing between endogenous purine metabolism and drug metabolism.
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques have been developed to quantify thiopurine nucleotides in erythrocytes, providing insights into their pharmacokinetic profiles .
Metabolite | Half-Life | Primary Route of Excretion |
---|---|---|
6-TGN | 3-5 hours | Renal |
6-MMP | 1-2 hours | Hepatic |
Toxicity Monitoring
Monitoring the toxic effects associated with thiopurine therapy is critical for patient safety. The use of stable isotope-labeled compounds like 6-Mercaptopurine-13C2,15N allows for precise tracking of metabolite levels that correlate with toxicity.
- Adverse Effects : Elevated levels of hepatotoxic metabolites have been linked to liver enzyme elevations in patients undergoing treatment. Regular monitoring can help mitigate these risks by adjusting dosages based on metabolite concentrations .
Quantification Techniques
Recent advancements in analytical methods have improved the quantification of thiopurine metabolites:
- LC-MS/MS Method : This technique has shown high sensitivity and specificity for measuring levels of 6-TGN and 6-MMP in patient samples. It allows for real-time monitoring and adjustment of therapy based on individual metabolite profiles .
Genotyping for Personalized Medicine
Genetic testing for TPMT and NUDT15 polymorphisms can guide therapy decisions:
Mecanismo De Acción
6-Mercaptopurine-13C2,15N exerts its effects by inhibiting the synthesis of nucleic acids. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP). TIMP inhibits the formation of adenine and guanine nucleotides, thereby halting DNA and RNA synthesis. This mechanism is particularly effective in rapidly dividing cells, such as cancer cells .
Comparación Con Compuestos Similares
Structural Analogs
6-Mercaptopurine (Unlabeled)
- Molecular Formula: C₅H₄N₄S·H₂O (monohydrate) .
- Molecular Weight : 170.19 g/mol .
- Biological Activity: Inhibits purine biosynthesis by antagonizing endogenous purines, used clinically for leukemia and autoimmune diseases .
- Key Difference : Lacks isotopic labels, limiting its utility in metabolic tracing compared to 6-Mercaptopurine-13C₂,¹⁵N .
6-Thioguanine (6-TG)
- Molecular Formula : C₅H₅N₅S.
- Biological Activity : Inhibits SARS/MERS coronavirus papain-like proteases (PLpros) and ubiquitin-specific protease USP2 (IC₅₀ = 25–40 μM) .
- Key Difference: Contains a 2-amino group, altering its target specificity compared to 6-MP. It is also used in leukemia but exhibits broader antiviral activity .
2-Amino-6-Mercaptopurine-13C₂,¹⁵N
- Molecular Formula : C₃(¹³C)₂H₅N₄(¹⁵N)S .
- Molecular Weight : 170.17 g/mol .
- Biological Activity : Inhibits hypoxanthine-guanine phosphoribosyltransferase (HGPRT), disrupting purine salvage pathways .
- Key Difference: The additional amino group enhances its incorporation into DNA/RNA, making it more cytotoxic than 6-Mercaptopurine-13C₂,¹⁵N .
Isotope-Labeled Derivatives
6-Mercaptopurine-d₂
- Isotopic Labels : Two deuterium atoms .
- Molecular Weight : 154.14 g/mol (estimated).
- Applications : Used in mass spectrometry for quantitative analysis but less suited for metabolic pathway studies compared to ¹³C/¹⁵N-labeled analogs .
6-Mercaptopurine-13C₂,¹⁵N vs. Other Isotopologs
Physicochemical and Handling Properties
Actividad Biológica
6-Mercaptopurine-13C2,15N (major) is an isotopically labeled derivative of the well-known chemotherapeutic agent 6-Mercaptopurine (6-MP). This compound is extensively used in research to study metabolic pathways and pharmacokinetics, particularly in relation to nucleic acids. The incorporation of carbon-13 and nitrogen-15 isotopes enhances its utility in various biological and clinical studies.
The biological activity of 6-Mercaptopurine-13C2,15N is primarily attributed to its role as a purine antagonist . It competes with natural purines such as hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) . This competition leads to the conversion of 6-MP into thioinosinic acid (TIMP), which subsequently inhibits purine metabolism and disrupts DNA and RNA synthesis. This mechanism is particularly crucial for targeting rapidly proliferating cancer cells, making it a significant player in cancer therapy and immunosuppressive treatments .
Pharmacological Properties
6-Mercaptopurine-13C2,15N exhibits several pharmacological properties that are critical for its function as an antimetabolite:
- Inhibition of Nucleotide Synthesis : By inhibiting the production of purine nucleotides (adenine and guanine), it effectively halts DNA synthesis, particularly during the S phase of the cell cycle.
- Immunomodulation : The compound also acts as an immunosuppressant by interfering with pathways involved in nucleic acid biosynthesis, thereby preventing the proliferation of immune cells .
Research Applications
The isotopic labeling of 6-Mercaptopurine-13C2,15N allows researchers to track its metabolic pathways with high precision. This capability is invaluable in studies aimed at understanding drug mechanisms, optimizing therapeutic regimens, and minimizing side effects associated with purine analogs. The compound's applications extend beyond oncology; it is also utilized in immunology and pharmacology research .
Comparative Analysis
The following table summarizes key characteristics of 6-Mercaptopurine-13C2,15N compared to related compounds:
Compound Name | Description | Unique Features |
---|---|---|
6-Mercaptopurine | Non-labeled version widely used as an antileukemic agent | Standard treatment for leukemia |
Azathioprine | Prodrug converted into 6-Mercaptopurine | Used as an immunosuppressant |
Thioguanine | Another purine analogue with antileukemic properties | Different pharmacokinetic profile compared to 6-MP |
6-Mercaptopurine-13C2,15N | Isotopically labeled derivative | Enhanced tracking for metabolic studies |
Case Studies
Recent studies have highlighted the importance of genetic factors influencing the metabolism of 6-MP and its derivatives. For instance, patients with variations in the TPMT gene exhibit altered responses to 6-MP treatment. Such genetic predispositions can lead to severe myelosuppression due to excessive accumulation of active metabolites .
A notable case involved a cohort of patients undergoing maintenance therapy for acute lymphoblastic leukemia (ALL), where genetic screening for TPMT variants was recommended prior to treatment initiation. This approach aimed to tailor dosages based on individual metabolic capacities, thereby improving therapeutic outcomes while minimizing adverse effects .
Q & A
Basic Research Questions
Q. How is isotopic purity (13C2 and 15N) validated in 6-Mercaptopurine-13C2,15N, and what analytical techniques are critical for ensuring batch-to-batch consistency?
Isotopic purity is validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . NMR identifies isotopic shifts in 13C and 15N nuclei, particularly in the purine ring, to confirm labeling positions and exclude unlabeled impurities . HRMS quantifies isotopic enrichment by comparing observed mass-to-charge ratios with theoretical values. For batch consistency, researchers should report the percentage of isotopic incorporation (e.g., ≥95% for 13C2 and 15N) alongside impurity profiles using liquid chromatography-mass spectrometry (LC-MS) .
Q. What experimental controls are essential when using 6-Mercaptopurine-13C2,15N in metabolic flux studies?
Controls should include:
- Unlabeled 6-mercaptopurine to distinguish endogenous vs. isotope-derived metabolites.
- Isotope dilution standards (e.g., 13C/15N-labeled thiopurine metabolites) to correct for matrix effects in LC-MS.
- Negative controls (e.g., cells or enzymes lacking metabolic activity) to rule out non-specific degradation .
- Time-course sampling to capture dynamic isotope incorporation, especially in transient metabolic states .
Q. How does the stability of 6-Mercaptopurine-13C2,15N under varying storage conditions impact experimental reproducibility?
The compound is stable for 1 year at -20°C in inert, light-protected conditions , but repeated freeze-thaw cycles or exposure to moisture can degrade the thiol group, leading to disulfide formation. Researchers should pre-aliquot stocks, use argon/vacuum sealing for long-term storage, and validate stability via UV-Vis spectroscopy (λ~330 nm for thiopurines) before critical experiments .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for 6-Mercaptopurine-13C2,15N in heterogeneous cell populations (e.g., leukemia vs. immune cells) be resolved?
Discrepancies often arise from differences in anion transporter expression (e.g., SLC28/29 families) or metabolic enzyme activity (e.g., TPMT, HPRT). To address this:
- Use single-cell RNA sequencing to correlate transporter/enzyme expression with isotope uptake.
- Apply compartmental pharmacokinetic modeling to differentiate intracellular vs. extracellular metabolite pools.
- Validate with isotope tracing in co-culture systems to mimic tissue heterogeneity .
Q. What strategies mitigate isotopic cross-talk when 6-Mercaptopurine-13C2,15N is used in multi-isotope tracer studies (e.g., with 2H or 18O labels)?
Cross-talk between 13C/15N and other isotopes can distort MS or NMR data. Solutions include:
- High-resolution mass spectrometers (e.g., Orbitrap) to resolve overlapping isotopic peaks.
- NMR pulse sequences (e.g., 1H-13C HSQC with 15N decoupling) to suppress coupling artifacts.
- Computational correction algorithms (e.g., IsoCor) to account for natural isotope abundance .
Q. How do researchers design dose-response experiments with 6-Mercaptopurine-13C2,15N to account for its dual role as a cytotoxic agent and autophagy modulator?
- Use graded isotopic enrichment (e.g., 0%, 50%, 100% 13C2/15N) to separate concentration-dependent cytotoxicity from isotope-specific effects.
- Pair with autophagy flux reporters (e.g., LC3B-EGFP/mCherry) to quantify lysosomal degradation.
- Conduct metabolomic profiling to correlate thiopurine nucleotide levels (e.g., TGNs) with autophagy markers .
Q. Methodological Guidelines
Q. What statistical approaches are recommended for analyzing 15N tracer recovery in 6-Mercaptopurine-13C2,15N studies with low signal-to-noise ratios?
- Bayesian hierarchical modeling to pool data across replicates and improve precision.
- Isotope mixing models (e.g., SIAR, MixSIAR) to partition tracer-derived vs. background nitrogen.
- Power analysis during experimental design to determine the minimum sample size for detecting 15N enrichment above natural abundance (δ15N ≈ 0.366%) .
Q. How should researchers address batch-dependent variability in 6-Mercaptopurine-13C2,15N’s solubility across organic/aqueous buffers?
Propiedades
Número CAS |
1190008-04-8 |
---|---|
Fórmula molecular |
C5H4N4S |
Peso molecular |
155.153 |
Nombre IUPAC |
3,7-dihydropurine-6-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)/i1+1,4+1,6+1 |
Clave InChI |
GLVAUDGFNGKCSF-JDKPDMQJSA-N |
SMILES |
C1=NC2=C(N1)C(=S)N=CN2 |
Sinónimos |
1,9-Dihydro-6H-purine-13C2,15N-6-thione; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.